molecular formula C6H9BO3 B15072410 (6-Oxocyclohexen-1-yl)boronic acid

(6-Oxocyclohexen-1-yl)boronic acid

Cat. No.: B15072410
M. Wt: 139.95 g/mol
InChI Key: NDKOFACAZZTDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Oxocyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C6H9BO3 It is a boronic acid derivative characterized by the presence of a boronic acid group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxocyclohexen-1-yl)boronic acid typically involves the reaction of cyclohexenone with a boron-containing reagent. One common method is the hydroboration-oxidation reaction, where cyclohexenone is treated with a borane reagent followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: (6-Oxocyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (6-Oxocyclohexen-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein modification. In medicinal chemistry, the compound can inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclohexylboronic acid
  • Vinylboronic acid

Comparison: (6-Oxocyclohexen-1-yl)boronic acid is unique due to its cyclohexenone ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the cyclic structure, making it less versatile in certain reactions. Cyclohexylboronic acid, while similar in structure, does not possess the conjugated system of the enone, affecting its reactivity in cross-coupling reactions .

Properties

Molecular Formula

C6H9BO3

Molecular Weight

139.95 g/mol

IUPAC Name

(6-oxocyclohexen-1-yl)boronic acid

InChI

InChI=1S/C6H9BO3/c8-6-4-2-1-3-5(6)7(9)10/h3,9-10H,1-2,4H2

InChI Key

NDKOFACAZZTDAH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCCCC1=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.